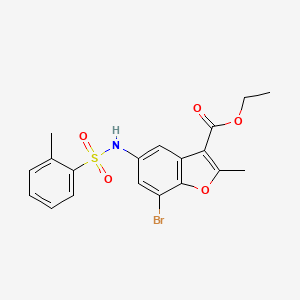![molecular formula C16H9Cl2N3O4S B11450307 1-(2-Chloro-5-nitrophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11450307.png)
1-(2-Chloro-5-nitrophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-CHLORO-5-NITROPHENYL)-2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a combination of chlorinated and nitro-substituted aromatic rings, an oxadiazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-CHLORO-5-NITROPHENYL)-2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of the oxadiazole intermediate with thiols or disulfides.
Coupling with the Chloronitrobenzene Derivative: The final step involves coupling the oxadiazole-sulfanyl intermediate with 2-chloro-5-nitrobenzene under conditions that facilitate the formation of the ethanone linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(2-CHLORO-5-NITROPHENYL)-2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanyl group.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Sodium methoxide or other strong nucleophiles for nucleophilic aromatic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: As a probe to study biochemical pathways and interactions due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 1-(2-CHLORO-5-NITROPHENYL)-2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.
Comparison with Similar Compounds
1-(2-CHLORO-5-NITROPHENYL)-2-{[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE: Similar structure but with a methoxy group instead of a chloro group on the phenyl ring.
1-(2-CHLORO-5-NITROPHENYL)-2-{[5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE: Similar structure but with a fluoro group instead of a chloro group on the phenyl ring.
Uniqueness: The unique combination of functional groups in 1-(2-CHLORO-5-NITROPHENYL)-2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H9Cl2N3O4S |
|---|---|
Molecular Weight |
410.2 g/mol |
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C16H9Cl2N3O4S/c17-10-3-1-9(2-4-10)15-19-20-16(25-15)26-8-14(22)12-7-11(21(23)24)5-6-13(12)18/h1-7H,8H2 |
InChI Key |
SCRWNBNFHSQWGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-benzylsulfanyl-4-(2-phenylethyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11450224.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid](/img/structure/B11450225.png)

![2-methoxy-N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}benzamide](/img/structure/B11450232.png)
![N-(2-bromophenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide](/img/structure/B11450236.png)
![ethyl 7-methyl-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11450242.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B11450244.png)
![2,4-Dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide](/img/structure/B11450251.png)

![2-({4-[(4-chlorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11450270.png)

![ethyl 5-acetyl-2-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11450275.png)
![3-[(1E)-2-(benzylamino)prop-1-en-1-yl]-N-(3-chloro-4-fluorophenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B11450276.png)
![4-[(4-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11450277.png)
